2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of chromene, pyridine, and triazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the chromene and triazolopyrimidine intermediates. The chromene moiety can be synthesized through a cyclization reaction involving 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl acetic acid . The triazolopyrimidine core is often prepared via a condensation reaction between appropriate pyridine and triazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazolopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can yield chromanones, while nucleophilic substitution at the triazolopyrimidine ring can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 6-Cinnamoyl-5-hydroxy-7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl hydrogen sulfate
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
What sets 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine apart is its unique combination of structural motifs, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N5O |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H21N5O/c1-22(2)9-5-17-13-15(3-4-19(17)28-22)14-20-25-21-24-12-8-18(27(21)26-20)16-6-10-23-11-7-16/h3-4,6-8,10-13H,5,9,14H2,1-2H3 |
InChI Key |
XGNZRPOYNHBTQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC3=NN4C(=CC=NC4=N3)C5=CC=NC=C5)C |
Origin of Product |
United States |
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